Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride
Description
Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride (CAS 1820581-34-7) is a bicyclic secondary amine hydrochloride salt with a hexahydropyrrolo[3,4-c]pyrrol-1-one core and two fluorine atoms at the 3A and 6A positions. Its molecular formula is C₆H₁₀ClF₂N₂O (molecular weight: 182.62 g/mol), and its structure features a saturated pyrrolidine-pyrrolidone fusion, enhancing conformational stability . Predicted physical properties include a density of 1.131 g/cm³ and a boiling point of 337.2±35.0°C, attributed to its polar amide group and fluorine substituents . The hydrochloride salt improves aqueous solubility, making it relevant for pharmaceutical applications.
Properties
IUPAC Name |
(3aR,6aS)-3a,6a-difluoro-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-5-1-9-3-6(5,8)4(11)10-2-5;/h9H,1-3H2,(H,10,11);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKDLXIGHRCPA-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNC(=O)C2(CN1)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(CNC(=O)[C@@]2(CN1)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This reaction is diastereoselective and proceeds efficiently in the presence of an organic photocatalyst . The reaction conditions are mild and environmentally friendly, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Commercial Considerations
- Bioavailability : The hydrochloride form of the target compound offers advantages in drug formulation over neutral analogs like the dione derivatives .
Research Findings and Implications
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism compared to nitro or cyano groups, as seen in 6c .
- Solubility: The hydrochloride salt improves solubility over non-ionic analogs, critical for oral bioavailability .
- Thermal Stability : The hexahydro core confers higher predicted boiling points than unsaturated analogs (e.g., dione derivatives) .
Notes
Biological Activity
Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride (CAS Number: 2007920-29-6) is a compound that has garnered interest in the scientific community due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidine ring system with difluoromethyl groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 196.60 g/mol |
| Purity | 95% or greater |
| Appearance | White to yellow solid |
| Storage Conditions | Ambient temperature |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Some studies suggest that related pyrrole derivatives can inhibit cell proliferation in cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells .
- Central Nervous System Effects : Compounds within the pyrrolo family have been noted for their analgesic properties and potential as central nervous system depressants. This may be attributed to their interaction with neurotransmitter systems such as GABAergic pathways .
The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, based on related compounds, several potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, leading to altered neurotransmission and subsequent physiological effects.
Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of pyrrole derivatives on human cancer cell lines, researchers found that certain structural modifications enhanced cytotoxicity. The study highlighted that compounds featuring fluorinated groups exhibited significant inhibition of cell growth in breast and lung cancer models. The mechanism was linked to increased apoptosis rates and disruption of cell cycle progression .
Study 2: CNS Depressant Properties
Another investigation focused on the CNS depressant effects of pyrrole derivatives. The study utilized animal models to assess behavioral changes following administration of these compounds. Results indicated a dose-dependent decrease in locomotor activity and increased sedation levels, suggesting potential therapeutic applications for anxiety disorders or insomnia .
Q & A
Q. What are the recommended methods for synthesizing cis-3A,6A-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride?
Synthesis typically involves cyclization reactions of fluorinated precursors. A Knorr-type reaction using hydrazones and dicarbonyl compounds is effective for forming the bicyclic pyrrolo-pyrrole core . Fluorination steps may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the cis-difluoro configuration. Post-synthesis, hydrochloride salt formation is achieved via acidification with HCl in anhydrous solvents .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of ¹H/¹³C NMR to confirm the bicyclic framework and fluorine positions. High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~162.16 g/mol for the free base; add 36.46 g/mol for HCl). X-ray crystallography resolves stereochemistry, particularly the cis-configuration of fluorine atoms .
Q. What solvents and conditions are optimal for solubility and storage?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability testing shows degradation <5% after 6 months at -20°C in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the pyrrolidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in DPP-IV inhibition assays (e.g., IC₅₀ variability) may arise from differences in enzyme sources (human recombinant vs. tissue-derived) or assay buffers. Standardize protocols using recombinant human DPP-IV and control inhibitors (e.g., sitagliptin). Cross-validate findings with kinetic assays (e.g., fluorescence-based) and molecular docking to confirm binding interactions .
Q. How does the cis-difluoro configuration influence pharmacokinetic properties?
Fluorine atoms enhance metabolic stability by blocking cytochrome P450 oxidation sites. The cis-configuration optimizes steric compatibility with DPP-IV’s hydrophobic S2 pocket, improving binding affinity. In vitro metabolic studies (e.g., liver microsomes) show a half-life >4 hours, while logP calculations (~1.13) suggest moderate blood-brain barrier permeability .
Q. What experimental designs are recommended for stability studies under physiological conditions?
Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use TGA/DSC to identify decomposition thresholds (>200°C predicted). Include stress testing with peroxides to assess oxidative robustness .
Q. How can derivatives of this compound be optimized for neuroactive applications?
Modify the pyrrolidine nitrogen with substituents (e.g., alkyl, aryl groups) to enhance histamine receptor binding. Use QSAR models to predict affinity for H₃/H₄ receptors. Validate in ex vivo hippocampal slice assays measuring synaptic plasticity. Prioritize derivatives with >50% inhibition in cAMP modulation assays .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 162.16 (free base) + 36.46 (HCl) | HRMS |
| Density | 1.131 g/cm³ | Predicted |
| pKa | 16.06 (amine protonation) | Computational |
| LogP | 1.13 | HPLC-derived |
Table 2: Biological Assay Parameters for DPP-IV Inhibition
| Parameter | Recommendation | Rationale |
|---|---|---|
| Enzyme Source | Recombinant human DPP-IV | Consistency |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Optimal activity |
| Control Inhibitor | Sitagliptin (IC₅₀ = 18 nM) | Benchmarking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
